

2,7-Diaminophenanthrene-9,10-dione IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,7-Diaminophenanthrene-9,10-dione

This technical guide provides a comprehensive overview of **2,7-Diaminophenanthrene-9,10-dione**, including its chemical identity, physicochemical properties, potential synthetic routes, and relevance in biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2,7-diaminophenanthrene-9,10-dione**[1]. It is also known by synonyms such as 2,7-Diaminophenanthraquinone[1].

Physicochemical Data

The key physicochemical properties of **2,7-Diaminophenanthrene-9,10-dione** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2,7-diaminophenanthrene- 9,10-dione	PubChem[1]
Molecular Formula	C14H10N2O2	PubChem[1]
Molecular Weight	238.24 g/mol	PubChem[1]
CAS Number	49546-41-0	PubChem[1]
Appearance	Green to dark green solid	MySkinRecipes[2]
Boiling Point	577.9 ± 43.0 °C (Predicted)	MySkinRecipes[2]
Density	1.456 ± 0.06 g/cm ³ (Predicted)	MySkinRecipes[2]
XLogP3	1.2	PubChem[1]

Potential Applications

2,7-Diaminophenanthrene-9,10-dione serves as a crucial intermediate in various fields. Primarily, it is used in organic synthesis for the production of high-stability dyes and pigments[2]. Its molecular structure is conducive to creating vivid and durable colors for textiles and coatings[2]. Furthermore, its electron transfer capabilities make it a valuable component in the development of organic semiconductors for electronic devices like OLEDs and solar cells[2]. In research, its derivatives are studied for their biological activities. Structurally related amino-anthracenedione compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents[3][4][5].

Experimental Protocols: A Plausible Synthetic Approach

A direct and detailed experimental protocol for the synthesis of **2,7-Diaminophenanthrene-9,10-dione** is not readily available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 2,7-dibromo-9,10-phenanthrenequinone. The following protocol describes a general two-step approach involving bromination of a precursor followed by amination.

Step 1: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone (Intermediate)

This protocol is adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone from phenanthrenequinone[6].

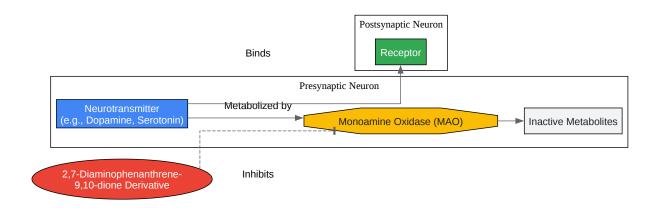
- Materials: 9,10-phenanthrenequinone, concentrated sulfuric acid, N-bromosuccinimide (NBS), water, ice, ethyl acetate.
- Procedure:
 - In a dry reaction vessel under a nitrogen atmosphere, add 9,10-phenanthrenequinone (1 equivalent) to concentrated sulfuric acid.
 - Slowly add N-bromosuccinimide (2.1 equivalents) to the mixture.
 - Stir the reaction mixture at room temperature for several hours.
 - Quench the reaction by slowly adding water, then pour the mixture into ice water to precipitate the product.
 - Collect the solid product by filtration and wash with hot water.
 - The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield 2,7-dibromo-9,10-phenanthrenequinone.

Step 2: Amination of 2,7-Dibromo-9,10-phenanthrenequinone

This is a generalized protocol for the amination of an aryl bromide.

- Materials: 2,7-dibromo-9,10-phenanthrenequinone, an amino source (e.g., ammonia or a protected amine), a suitable solvent (e.g., DMSO, DMF), a copper or palladium catalyst, and a base.
- Procedure:
 - In a reaction vessel, dissolve 2,7-dibromo-9,10-phenanthrenequinone in the chosen solvent.

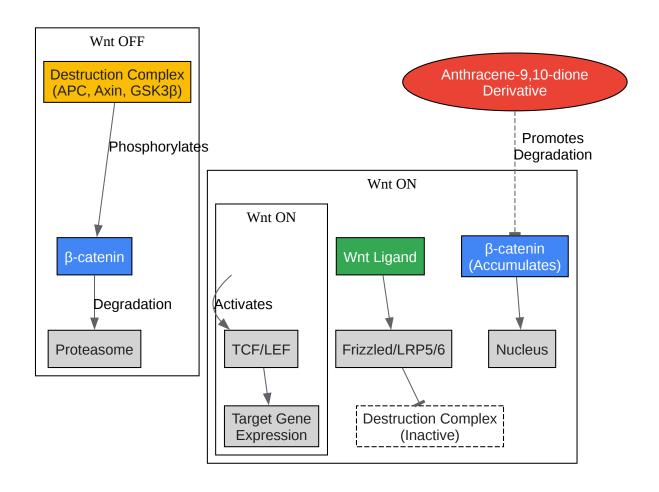
- Add the amino source, catalyst (e.g., a copper(I) salt or a palladium complex with a suitable ligand), and a base (e.g., potassium carbonate or cesium carbonate).
- Heat the reaction mixture under an inert atmosphere for a time sufficient to complete the reaction, monitoring by a technique like TLC.
- After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
- The organic layers are combined, dried, and the solvent is evaporated.
- The crude 2,7-Diaminophenanthrene-9,10-dione is then purified by column chromatography.


Biological Relevance and Signaling Pathways

While direct studies on the biological signaling pathways of **2,7-Diaminophenanthrene-9,10-dione** are limited, the broader class of anthracene-9,10-diones has been extensively studied, particularly in oncology.

Inhibition of Monoamine Oxidase (MAO)

Derivatives of amino-anthracene-9,10-dione have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B)[7]. MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin. Inhibition of these enzymes is a key mechanism for many antidepressant and neuroprotective drugs[7].


Click to download full resolution via product page

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/ β -catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in many cancers[8]. Anthracene-9,10-dione derivatives have been designed as inhibitors of this pathway, demonstrating potent anticancer activity by preventing the accumulation of β -catenin[8].

Click to download full resolution via product page

Caption: Wnt/β-catenin Signaling Pathway and Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. 2,7-Diamino-phenanthrene-9,10-dione | C14H10N2O2 | CID 1980698 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,7-Diaminophenanthrene-9,10-dione [myskinrecipes.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,7-Dibromo-9,10-phenanthrenedione synthesis chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione
 Dioxime β-Catenin Pathway Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,7-Diaminophenanthrene-9,10-dione IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597607#2-7-diaminophenanthrene-9-10-dione-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com